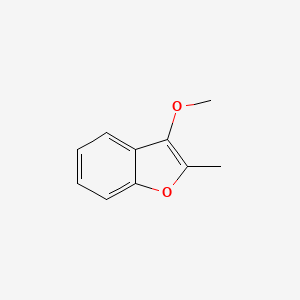

3-Methoxy-2-methylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3-methoxy-2-methyl-1-benzofuran |

InChI |

InChI=1S/C10H10O2/c1-7-10(11-2)8-5-3-4-6-9(8)12-7/h3-6H,1-2H3 |

InChI Key |

KKYIDKKQYIJYKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 2 Methylbenzofuran and Its Analogues

Conventional and Multi-Step Synthesis Protocols

Traditional synthetic routes to the benzofuran (B130515) scaffold often rely on a sequence of reactions to build the ring system, followed by functional group manipulations to achieve the target molecule.

The construction of the benzofuran ring system frequently involves the intramolecular cyclization of a suitably substituted benzene (B151609) derivative. A common strategy begins with an o-hydroxyphenyl precursor. For instance, the cyclization of 2-methoxyphenylacetones can yield 2-methylbenzofuran through a tandem deprotection-cyclization process promoted by reagents like boron tribromide. jocpr.com Another classical approach involves the condensation of phenacyl phenyl ethers using polyphosphoric acid (PPA) in xylene at high temperatures to form 2-arylbenzofurans. jocpr.com

Once the core 2-methylbenzofuran ring is formed, functionalization at the C3 position can be achieved. Friedel-Crafts acylation of 2-methylbenzofuran with acyl chlorides, such as p-anisoyl chloride, can introduce a carbonyl group at the 3-position, yielding compounds like 3-(4-methoxybenzoyl)-2-methylbenzofuran. prepchem.com More recent strategies employ the rearrangement of 2-hydroxychalcones to create 3-acylbenzofuran structures, which can serve as versatile intermediates. nih.gov A method for synthesizing 3-(alpha-methoxyl) methylene benzofuran-2(3H)-ketone involves a multi-step sequence starting with o-hydroxyphenylacetic acid, followed by lactonization and reaction with trimethyl orthoformate and acetic anhydride. google.com

The introduction of methyl and methoxy (B1213986) groups onto the benzofuran scaffold is a critical step in synthesizing the target compound. The 2-methyl group is often incorporated from the start of the synthesis, for example, by using 2-methoxyphenylacetones as precursors. jocpr.com Alternatively, a methyl group can be introduced onto a pre-formed benzofuran ring. One such method involves a selective bromine-lithium exchange at a specific position, followed by quenching with a methylating agent to install the methyl group. rsc.org

The 3-methoxy group is typically installed by O-methylation of a corresponding 3-hydroxybenzofuran intermediate. This transformation is a standard functional group interconversion and can be achieved using common methylating agents like dimethyl sulfate or methyl iodide in the presence of a base. The 3-hydroxybenzofuran precursor itself can be synthesized through various routes, including the demethylation of a methoxy-substituted benzofuran at a different position. prepchem.com

Catalytic Approaches in Benzofuran Synthesis

Transition-metal catalysis has become a powerful tool for the synthesis and functionalization of benzofurans, offering improved yields, functional group tolerance, and simplified procedures. nih.gov Palladium, copper, and nickel are prominent metals used in these transformations.

Palladium catalysts are widely used for both the construction of the benzofuran ring and its subsequent functionalization. nih.gov One notable method is the Tsuji-Trost-type reaction, which involves the palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates to prepare various 2-substituted benzofurans. nih.govunicatt.it The choice of the palladium catalyst and ligand system is crucial; for instance, Pd2(dba)3/dppf is effective for nitrogen-based nucleophiles, while [Pd(η3-C3H5)Cl]2/XPhos is more efficient for sulfur, oxygen, and carbon nucleophiles. nih.govunicatt.it

Other palladium-catalyzed methods include:

C–H Activation/Oxidation: A tandem reaction between 2-hydroxystyrenes and iodobenzenes can produce benzofurans. rsc.org

Suzuki Cross-Coupling: This reaction is effective for synthesizing 2-arylbenzofurans by coupling 2-(4-bromophenyl)benzofuran with various arylboronic acids in an aqueous medium using a Pd(II) complex. nih.gov

Sonogashira Coupling: Often used in combination with a copper co-catalyst, the palladium-catalyzed Sonogashira coupling of terminal alkynes and iodophenols, followed by intramolecular cyclization, yields benzofuran derivatives. nih.govacs.org

| Catalyst System | Reaction Type | Substrates | Outcome |

| Pd₂(dba)₃ / dppf | Tsuji-Trost Nucleophilic Substitution | Benzofuran-2-ylmethyl acetates, Amines | High yields of 2-(aminomethyl)benzofurans nih.gov |

| [Pd(η³-C₃H₅)Cl]₂ / XPhos | Tsuji-Trost Nucleophilic Substitution | Benzofuran-2-ylmethyl acetates, Phenols, Sulfinates | Efficient synthesis of 2-(aryloxymethyl)- and 2-((arylsulfonyl)methyl)benzofurans nih.gov |

| Pd(II) complex | Suzuki Cross-Coupling | 2-(4-bromophenyl)benzofuran, Arylboronic acids | Good to excellent yields of 2,5-diarylbenzofurans nih.gov |

| (PPh₃)PdCl₂ / CuI | Sonogashira Coupling / Cyclization | Iodophenols, Terminal alkynes | High yields (84–91%) of benzofuran derivatives nih.govacs.org |

Copper-based catalysts provide efficient and often cost-effective alternatives for synthesizing benzofurans. nih.gov A notable copper-catalyzed method involves the reaction of salicylaldehyde p-tosylhydrazones with calcium carbide, which serves as an acetylene source. chemistryviews.org This reaction, catalyzed by CuCl with KOtBu as a base, produces 2-methylbenzofurans in good yields. chemistryviews.org

Further applications of copper catalysis include:

Aerobic Oxidative Cyclization: A one-pot procedure where phenols and alkynes react in the presence of a copper catalyst and molecular oxygen to form polysubstituted benzofurans. rsc.org

Intramolecular Dehydrogenative Coupling: Copper catalysts can promote the intramolecular O–H/C–H coupling reaction to form fused-ring systems like benzothieno[3,2-b]benzofurans with good to excellent yields. semanticscholar.org

Co-catalysis with Palladium: Copper iodide (CuI) is a crucial co-catalyst in the Sonogashira coupling reaction with palladium to synthesize benzofurans from iodophenols and alkynes. nih.govacs.org

| Catalyst System | Reaction Type | Substrates | Outcome |

| CuCl | Cyclization | Salicylaldehyde p-tosylhydrazones, Calcium carbide | Good yields of 2-methylbenzofurans chemistryviews.org |

| Copper catalyst | Aerobic Oxidative Cyclization | Phenols, Alkynes | Regioselective synthesis of polysubstituted benzofurans rsc.org |

| Copper catalyst | Intramolecular Dehydrogenative C–O Coupling | 2-(2-hydroxyphenyl)benzothiophenes | High yields (64–91%) of benzothieno[3,2-b]benzofurans semanticscholar.org |

| CuI (co-catalyst with Pd) | Sonogashira Coupling | Iodophenols, Terminal alkynes | Essential for high yields in the Pd/Cu co-catalyzed reaction nih.govacs.org |

Nickel catalysis has emerged as a valuable strategy for benzofuran synthesis, particularly for cross-coupling reactions involving organosulfur compounds. kyoto-u.ac.jp A key development is the use of a nickel complex with an N-heterocyclic carbene (NHC) ligand, NiCl2(PPh3)(IPr), to catalyze the cross-coupling of 2-methylsulfanylbenzofurans with alkyl Grignard reagents. kyoto-u.ac.jporganic-chemistry.org This method is highly effective for producing 2-alkylbenzofurans with yields up to 99% and is applicable to the synthesis of protein tyrosine phosphatase (PTP) 1B inhibitors. organic-chemistry.org Traditional nickel-phosphine catalysts are often ineffective for these transformations due to catalyst poisoning by sulfur. organic-chemistry.org

In addition to cross-coupling, nickel catalysts like Ni(OTf)2 with a 1,10-phenanthroline ligand can be used to catalyze intramolecular nucleophilic addition reactions to furnish benzofuran derivatives in high yields. nih.govacs.orgthieme.de

| Catalyst System | Reaction Type | Substrates | Outcome |

| NiCl₂(PPh₃)(IPr) | Cross-Coupling | 2-Methylsulfanylbenzofurans, Alkyl Grignard reagents | High yields (up to 99%) of 2-alkylbenzofurans kyoto-u.ac.jporganic-chemistry.org |

| Ni(OTf)₂ / 1,10-phenanthroline | Intramolecular Nucleophilic Addition | Aryl halides and aryl ketones | Moderate to good yields of 3-aryl benzofurans acs.orgthieme.de |

Brønsted Acid-Catalyzed Cascade Syntheses

Brønsted acids are effective catalysts for initiating cascade reactions, which involve a sequence of intramolecular transformations to rapidly build molecular complexity from simple precursors. In the synthesis of benzofuran analogues, these acid-catalyzed cascades can facilitate key bond-forming events in a single, efficient operation.

One notable strategy involves a unified protocol for constructing 3-(2-bromoethyl)benzofurans from bis[(trimethylsilyl)oxy]cyclobutene, a process that has been applied to the synthesis of 5-HT serotonin receptor agonists. nih.gov Another approach employs a cascade reaction involving transacetalisation, a Fries-type rearrangement, Michael addition, and subsequent ring-opening aromatization to produce functionalized benzofurans. nih.gov Research has also shown that Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) can effectively promote the cyclodehydration of α-phenoxy ketones to yield 3-substituted and 2,3-disubstituted benzofurans under mild conditions. researchgate.net Furthermore, trifluoroacetic acid (CF₃COOH) has been utilized to catalyze the tandem condensation and cycloisomerization of 2-alkynyl-4-hydroxybenzaldehydes with primary amines, leading to the efficient one-pot synthesis of various nitrogen-containing heterocyclic analogues. nih.gov

| Brønsted Acid Catalyst | Starting Materials | Product Type | Key Transformation | Yield |

|---|---|---|---|---|

| Generic Brønsted Acid | Bis[(trimethylsilyl)oxy]cyclobutene, Phenols | 3-(2-Bromoethyl)benzofurans | Cascade Ring-Opening/Cyclization | Not Specified nih.gov |

| Eaton's Reagent | α-Phenoxy ketones | 3-Substituted Benzofurans | Cyclodehydration | Moderate to Excellent researchgate.net |

| Trifluoroacetic Acid (TFA) | 2-Alkynyl-4-hydroxybenzaldehydes, Primary Amines | 6(2H)-Isoquinolinones (Analogues) | Tandem Condensation/Cycloisomerization | Good to Excellent nih.gov |

| Acetic Acid | Benzoquinones, Cyclohexanones | Benzofuran Structures | Heteroannulation | Not Specified nih.gov |

Ionic Resin-Catalyzed Routes

Ionic exchange resins, particularly strong acid resins like Amberlyst-15, serve as versatile, heterogeneous catalysts that offer significant advantages in green synthesis. Their solid nature allows for easy separation from the reaction mixture, enabling catalyst recycling and minimizing waste. Amberlyst-15 is a macroreticular polystyrene-based resin functionalized with sulfonic acid groups, providing a solid-phase Brønsted acid catalyst.

This catalyst has been successfully employed in the synthesis of 3-benzoyl-5-hydroxy benzofuran and naphtho[1,2-b]furan derivatives. The use of Amberlyst-15 in conjunction with a green solvent like polyethylene glycol (PEG-400) allows the reaction to proceed at room temperature with high selectivity and excellent yields, typically over 90%. researchgate.net This methodology highlights a highly efficient and environmentally friendly protocol that avoids toxic reagents and simplifies product purification. researchgate.net

| Catalyst | Reactants | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amberlyst-15 | Enaminones, Quinones | PEG-400 | Room Temperature | >90-95% researchgate.net |

Green Chemistry Principles in Benzofuran Synthesis

The synthesis of benzofurans is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and improvement of energy efficiency. Methodologies such as one-pot reactions, the use of benign solvents, and novel energy sources like electrochemistry are central to this sustainable approach.

One-Pot Synthetic Strategies

One-pot syntheses combine multiple reaction steps into a single procedure without isolating intermediate compounds. This approach significantly enhances efficiency, reduces solvent usage and waste generation, and saves time and resources. For benzofuran synthesis, one-pot strategies often involve multicomponent reactions where three or more starting materials are combined to form the complex benzofuran core in a single step.

A notable example is the copper(I) iodide (CuI)-catalyzed three-component reaction of alkynes, aldehydes, and amines. exlibrisgroup.com This method allows for the assembly of diverse 3-aminobenzofuran analogues with good yields. exlibrisgroup.com Palladium-catalyzed reactions are also prominent, such as the tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates to produce 2-arylbenzofurans. nih.gov These strategies showcase how complex molecular architectures can be constructed efficiently from simple, readily available precursors.

| Catalyst System | Reactant Types | Product Type | Key Features | Yield Range |

|---|---|---|---|---|

| CuI | Alkynes, Aldehydes, Amines | 3-Aminobenzofurans | Three-component reaction in Deep Eutectic Solvent | 70-91% nih.gov |

| Palladium Acetate/Ligand | 2-Hydroxyarylacetonitriles, Sodium Sulfinates | 2-Arylbenzofurans | Tandem desulfinative addition and annulation | Moderate to Excellent nih.gov |

| Acetic Acid | Benzoquinones, Cyclohexenone | Benzofuran systems | [3+2] Heteroannulation | Good nih.gov |

Utilization of Environmentally Benign Solvents, Including Deep Eutectic Solvents

The choice of solvent is a critical factor in green chemistry. Traditional volatile organic compounds (VOCs) are often toxic and environmentally harmful. Deep Eutectic Solvents (DESs) have emerged as a promising class of green alternatives. DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like a quaternary ammonium salt) and a hydrogen bond donor (like urea or a polyol), which form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, inexpensive, and easy to prepare.

In benzofuran synthesis, a DES composed of choline chloride and ethylene glycol has been used as a green reaction medium for the CuI-catalyzed one-pot synthesis of 3-aminobenzofurans. exlibrisgroup.com This system not only acts as the solvent but can also promote the reaction, leading to high yields and an easy workup procedure. exlibrisgroup.comresearchgate.net The use of water as a solvent, when feasible, represents another key strategy for greening benzofuran synthesis. rsc.org

| Green Solvent | Catalyst | Reaction Type | Reactants | Yield |

|---|---|---|---|---|

| Choline Chloride-Ethylene Glycol (DES) | CuI | One-Pot, 3-Component | Alkynes, Aldehydes, Amines | 70-91% exlibrisgroup.comresearchgate.net |

| Water | None specified | Condensation | o-Hydroxyacetophenones, α-Bromoacetophenones | Up to 76% |

Electrochemical Synthesis Methods

Electrochemical synthesis offers a powerful green alternative to traditional chemical methods by using electricity, a traceless reagent, to drive reactions. This approach often avoids the need for chemical oxidants or reductants, which generate stoichiometric waste. Electrosynthesis can be conducted under mild conditions and offers high selectivity.

For the synthesis of benzofuran analogues, an electrochemical oxidative intramolecular cyclization of 2-alkynylphenol derivatives with diselenides has been developed. frontiersin.orgnih.gov This method proceeds in an undivided cell with platinum electrodes at room temperature, operating under oxidant-, base-, and metal-free conditions. frontiersin.orgnih.gov The reaction demonstrates good functional group compatibility and provides a variety of C3-selenylbenzofurans in good to excellent yields, showcasing a sustainable route to functionalized benzofurans. nih.govresearchgate.net

| Reactants | Electrochemical Setup | Key Features | Product Type | Yield Range |

|---|---|---|---|---|

| 2-Alkynylphenols, Diselenides | Pt electrodes, undivided cell, constant current (10 mA) | Oxidant-, base-, and metal-free; Room temperature | 3-Selenylbenzofurans | Good to Excellent (up to 98%) nih.gov |

Gas-Solid Catalytic Routes

Gas-solid catalysis represents a highly efficient methodology, particularly for large-scale industrial production, that aligns with green chemistry principles. In these systems, gaseous reactants are passed over a solid catalyst, which facilitates the desired chemical transformation. This approach allows for continuous processing, easy separation of the product from the catalyst, and high catalyst stability and reusability.

An efficient and green synthesis of 2,3-benzofuran has been reported via a gas-solid catalytic route. researchgate.net This process often involves the dehydrogenation of precursors like 2-ethylphenol over a solid catalyst at elevated temperatures. While specific details on the catalysts and conditions are proprietary to industrial processes, this method exemplifies a sustainable approach by maximizing atom economy and enabling continuous manufacturing, thereby reducing waste and energy consumption compared to batch processes. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity in the synthesis of heterocyclic compounds, including benzofurans. nih.govchemicaljournals.com The application of microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to cleaner products by minimizing the formation of side products. nih.govnih.gov

One of the key advantages of microwave-assisted synthesis is its efficiency in multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. For instance, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed utilizing Sonogashira coupling conditions under microwave irradiation. nih.gov This method involves the reaction of a 2-iodophenol, a terminal alkyne, and an aryl iodide. The use of microwave heating in this process leads to higher yields and shorter reaction times compared to conventional heating methods. nih.gov While this specific example does not directly produce 3-methoxy-2-methylbenzofuran, the methodology is adaptable for the synthesis of its analogues by selecting the appropriate substituted starting materials.

Furthermore, microwave assistance has been successfully applied to the Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. nih.gov This reaction, which proceeds via a base-catalyzed ring fission followed by intramolecular cyclization, is expedited from hours to just a few minutes under microwave conditions, affording products in very high yields. nih.gov This demonstrates the potential of microwave energy to facilitate rearrangement reactions leading to the benzofuran core.

The table below summarizes the conditions and outcomes of representative microwave-assisted syntheses of benzofuran derivatives, illustrating the general advantages of this technique.

| Reaction Type | Starting Materials | Conditions | Reaction Time | Yield | Reference |

| One-pot, three-component Sonogashira/Cacchi coupling | 2-Iodophenol, terminal alkyne, aryl iodide | Pd catalyst, CuI, base, microwave irradiation | 15-30 min | Good to excellent | nih.gov |

| Perkin rearrangement | 3-Bromocoumarins | NaOH, ethanol, microwave irradiation (300W) | 5 min | ~99% | nih.gov |

| Multicomponent synthesis of benzofuran-2-carboxamides | Amines, 2'-hydroxyacetophenones, aldehydes, benzonitriles | DMF, microwave irradiation (100°C) | 5 min | 3-10% (for specific analogue) | kcl.ac.uk |

| Synthesis of Benzofuran-3(2H)-ones | Substituted methyl 2-(2-methoxy-2-oxoethoxy)benzoates | Base, microwave irradiation | 10-20 min | 43-58% | semanticscholar.org |

Advanced Synthetic Strategies and Rearrangement Reactions

Advanced synthetic strategies for constructing the benzofuran scaffold often employ elegant reaction sequences that can build molecular complexity rapidly and with high degrees of selectivity. These methods are crucial for accessing specifically substituted benzofurans like this compound.

Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single pot, where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov This approach is highly efficient as it minimizes the need for purification of intermediates, reduces solvent waste, and saves time.

A variety of cascade processes have been developed for the synthesis of benzofuran derivatives. semanticscholar.org For example, a catalyst-free cascade reaction between nitroepoxides and salicylaldehydes has been reported for the synthesis of benzofurans. nih.gov Another efficient one-pot strategy involves the copper-catalyzed reaction of substituted amines, salicylaldehydes, and calcium carbide (as an acetylene source) to yield amino-substituted benzofurans. acs.org The proposed mechanism for a similar copper-catalyzed one-pot reaction involves the formation of an iminium ion from the salicylaldehyde and amine, followed by the attack of a copper acetylide. The resulting intermediate then undergoes intramolecular cyclization and isomerization to form the benzofuran ring. acs.org

These cascade methodologies provide a versatile platform for the synthesis of a wide range of substituted benzofurans. By carefully selecting the starting materials, it is possible to introduce the desired substituents at specific positions on the benzofuran core, paving the way for the synthesis of complex analogues. semanticscholar.org

Sigmatropic Rearrangements (e.g.,kcl.ac.ukkcl.ac.uk-Sigmatropic)

Sigmatropic rearrangements are powerful pericyclic reactions that involve the concerted migration of a σ-bond across a π-system. The kcl.ac.ukkcl.ac.uk-sigmatropic rearrangement, in particular, has been extensively utilized in the synthesis of benzofurans. organic-chemistry.org

A notable example is the synthesis of benzofurans from oxime ethers, which is triggered by N-trifluoroacetylation. organic-chemistry.org The acylation of the oxime ether with trifluoroacetic anhydride (TFAA) induces a kcl.ac.ukkcl.ac.uk-sigmatropic rearrangement of the transient N-trifluoroacetyl-ene-hydroxylamine intermediate, leading to the formation of dihydrobenzofurans or benzofurans under mild conditions. organic-chemistry.org This method has proven effective for the short synthesis of natural 2-arylbenzofurans. organic-chemistry.org

More recently, a novel benzofuran synthesis has been developed that proceeds via a charge-accelerated kcl.ac.ukkcl.ac.uk-sigmatropic rearrangement. rsc.orgelsevierpure.com This reaction occurs between 2,6-disubstituted phenols and alkynyl sulfoxides in the presence of TFAA. rsc.orgrsc.org The electrophilic activation of the alkynyl sulfoxide by TFAA generates a reactive sulfonium intermediate. This intermediate then undergoes a kcl.ac.ukkcl.ac.uk-sigmatropic rearrangement, which is followed by a subsequent substituent migration to yield highly substituted benzofurans. rsc.org This strategy is particularly significant as it allows for the synthesis of multiaryl-substituted and even fully substituted benzofurans. rsc.orgelsevierpure.com

The general scheme for a nih.govkcl.ac.uk-sigmatropic rearrangement involves an allylic system adjacent to a heteroatom (like sulfur, selenium, or nitrogen). wikipedia.org While distinct from the kcl.ac.ukkcl.ac.uk variant, nih.govkcl.ac.uk-sigmatropic rearrangements also offer high stereoselectivity and are employed in various synthetic transformations that can lead to precursors for heterocyclic synthesis. wikipedia.org

Regioselective Synthesis and Isomer Control

The control of regioselectivity is paramount in the synthesis of substituted benzofurans to ensure the correct placement of functional groups, such as in this compound. Many classical benzofuran syntheses, like those involving intramolecular Friedel-Crafts-type cyclizations of α-phenoxycarbonyl compounds, can lead to mixtures of regioisomers if both ortho positions on the phenol ring are unsubstituted. oregonstate.edu

Modern synthetic methods have been developed to address this challenge. For instance, a novel synthesis of substituted phenols from 3-hydroxy-2-pyrones and nitroalkenes allows for excellent regiocontrol. oregonstate.edu This reaction proceeds through a Diels-Alder cycloaddition, and by tethering an ester group to the nitroalkene, the resulting phenol intermediate can cyclize in situ to form benzofuranones with a programmable and highly regioselective substitution pattern. oregonstate.edunih.gov These benzofuranones can then be converted to the corresponding benzofurans.

Another strategy for achieving regioselectivity involves the rearrangement of 2-hydroxychalcones. nih.gov Depending on the reaction conditions, cyclized 2,3-dihydrobenzofuran intermediates can be selectively transformed into different benzofuran isomers, such as 3-formylbenzofurans or 3-acylbenzofurans. nih.gov For example, using p-toluenesulfonic acid in (CF₃)₂CHOH selectively yields 3-formylbenzofurans, while basic or weakly acidic conditions in THF afford 3-acylbenzofurans. nih.gov This level of control is crucial for the synthesis of specific isomers.

Furthermore, in Wittig-type reactions for the synthesis of 3-benzoyl-2-phenylbenzofurans, the choice of starting materials and reaction conditions can dictate the regiochemical outcome. An improved regioselective strategy utilizing tandem ylide acylation and thermal cyclization of an acyl ylide intermediate allows for the formation of a single 3-acyl regioisomer in high yield, avoiding the formation of isomeric mixtures. unica.it

The table below highlights different approaches to achieve regioselective control in benzofuran synthesis.

| Method | Key Intermediates/Reactants | Outcome | Reference |

| Cyclization of α-phenoxycarbonyl compounds | Substituted α-phenoxycarbonyls | Formation of a single regioisomer if one ortho position is blocked. | oregonstate.edu |

| Reaction of 3-hydroxy-2-pyrones | 3-Hydroxy-2-pyrones and nitroalkenes with ester groups | Regioselective preparation of benzofuranones with programmable substitution. | oregonstate.edunih.gov |

| Rearrangement of 2-hydroxychalcones | 2,3-Dihydrobenzofuran intermediates | Selective formation of 3-formyl or 3-acyl benzofuran isomers based on conditions. | nih.gov |

| Tandem ylide acylation/thermal cyclization | o-[(Benzoyloxy)benzylidene]triphenylphosphonium salt | Regioselective formation of a single 3-acyl benzofuran isomer. | unica.it |

Strategies Involving Substituent Migration

Substituent migration on aromatic rings represents an advanced strategy for synthesizing highly substituted arenes that might be difficult to access through conventional methods. tus.ac.jp This phenomenon has been recently exploited in a unique benzofuran synthesis.

An unusual synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides has been developed, which involves a substituent migration step. rsc.orgnih.govresearchgate.net The reaction is initiated by a charge-accelerated kcl.ac.ukkcl.ac.uk-sigmatropic rearrangement, as described previously. Following this rearrangement, a subsequent intramolecular substituent migration occurs, leading to the final benzofuran product. rsc.orgrsc.org

The proposed mechanism suggests that after the initial kcl.ac.ukkcl.ac.uk-sigmatropic rearrangement, a cationic intermediate is formed. This intermediate facilitates the migration of one of the ortho substituents from its original position to an adjacent carbon on the newly formed furan (B31954) ring. rsc.orgtus.ac.jp This process has been shown to be intramolecular, as confirmed by competition experiments. researchgate.net

This novel method allows for the synthesis of a diverse array of highly functionalized benzofurans, including those with multiple aryl substituents and even fully substituted benzofuran rings, from readily available starting materials. rsc.orgtus.ac.jp The ability to orchestrate such rearrangements provides a powerful tool for creating complex molecular architectures that are of significant interest in pharmaceutical and agrochemical research. rsc.orgtus.ac.jp

Spectroscopic Elucidation and Advanced Characterization Techniques for Benzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Methoxy-2-methylbenzofuran, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy (B1213986) protons.

The aromatic protons on the benzene (B151609) ring will typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the methoxy and methyl groups.

The methyl protons at the 2-position are expected to appear as a singlet in the upfield region (δ 2.0-2.5 ppm), characteristic of a methyl group attached to a sp²-hybridized carbon of the furan (B31954) ring. The methoxy protons at the 3-position will also appear as a singlet, typically in the region of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

To illustrate, the ¹H NMR data for a related compound, 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone , shows a methyl group at δ 2.57 ppm, a methoxy group at δ 3.87 ppm, and aromatic protons between δ 7.00-7.40 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from related compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 7.8 | Multiplet |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet |

| Methyl Protons (-CH₃) | 2.3 - 2.6 | Singlet |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

For this compound, the aromatic carbons are expected to resonate in the δ 110-160 ppm region. The carbon atoms of the furan ring will also appear in the downfield region, with the oxygen-bearing carbons (C2 and C3a) being the most deshielded. The carbon of the methyl group will appear in the upfield region (δ 10-20 ppm), while the methoxy carbon will be found around δ 55-60 ppm.

As a reference, the ¹³C NMR spectrum of 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone shows signals for the methyl carbon at δ 9.56 ppm, the methoxy carbon at δ 55.87 ppm, and aromatic and furan carbons in the range of δ 102.22-156.23 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from related compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic/Furan Carbons | 110 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Methyl Carbon (-CH₃) | 10 - 15 |

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

The HSQC spectrum would show correlations between directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the this compound molecule, for instance, correlating the methyl proton signal with the methyl carbon signal and the aromatic proton signals with their corresponding aromatic carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-H stretching vibrations of the methyl and methoxy groups will appear in the 2850-3000 cm⁻¹ region.

The C=C stretching vibrations of the aromatic and furan rings will give rise to a series of bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the furan ring and the methoxy group is expected in the 1000-1300 cm⁻¹ region. The out-of-plane C-H bending vibrations of the aromatic ring will produce bands in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Aromatic/Furan) | 1450 - 1600 |

| C-O Stretch (Ether and Furan) | 1000 - 1300 |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong bands for the aromatic and furan ring stretching vibrations. The symmetric C-H stretching of the methyl group would also be a prominent feature. The C-O stretching vibrations, while visible, are typically weaker in Raman spectra compared to IR spectra. The low-frequency region of the Raman spectrum would provide information about the skeletal vibrations of the entire molecule.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of benzofuran (B130515) derivatives and for deducing their structure through fragmentation analysis. For a compound like this compound (C₁₀H₁₀O₂), the expected molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) of 162.18.

Table 1: Predicted and Observed Mass Spectrometry Data for Methoxybenzofuran Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M]⁺ (m/z) | Key Observed Fragments (m/z) |

|---|---|---|---|---|

| 6-Methoxy-2-methylbenzofuran | C₁₀H₁₀O₂ | 162.18 | 162 | N/A |

| 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine | C₁₃H₁₇NO₂ | 219.28 | 219 | 162, 161, 58 (base peak) researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is used to characterize the photophysical properties of benzofuran derivatives. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Benzofuran and its derivatives typically exhibit characteristic absorption bands in the UV region.

Studies on 2,3-benzofuran show two primary absorption bands. researchgate.net The introduction of substituents, such as methoxy and methyl groups, can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and may alter the intensity of the absorption. This is due to the electronic effects of the substituents on the aromatic system. The methoxy group, being an electron-donating group, generally enhances conjugation and leads to a red shift in the absorption spectrum.

While specific photophysical data for this compound are not available, the characterization of other fluorescent benzothiadiazole derivatives provides a framework for the types of properties investigated. nih.gov Key photophysical parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift (the difference in wavelength between the absorption and emission maxima), and fluorescence quantum yield (ΦF). These properties are often solvent-dependent, a phenomenon known as solvatochromism. nih.gov For benzofuran derivatives, these parameters are crucial for applications in materials science and bioimaging.

Table 2: Representative Photophysical Data for Benzofuran Derivatives

| Compound/Derivative Class | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Benzofuran Mono-crown Derivative 1 | THF | 290, with shoulder at 325-350 | N/A | N/A researchgate.net |

| Benzofuran Mono-crown Derivative 2 | THF | 284, with shoulder at 325-350 | N/A | N/A researchgate.net |

X-ray Crystallography and Diffraction Analysis for Planar Geometry Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, bond lengths, bond angles, and intermolecular interactions. For aromatic heterocyclic systems like benzofuran, X-ray diffraction is particularly useful for confirming the planarity of the ring system.

Although a crystal structure for this compound has not been reported, numerous studies on substituted benzofuran derivatives have confirmed the essential planarity of the fused benzofuran ring system. For example, the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one shows that the molecule is highly planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.0292 Å and 0.0592 Å for the two independent molecules in the asymmetric unit. vensel.orgresearchgate.net Similarly, the structure of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one reveals that its 2,3-dihydro-1-benzofuran ring system is essentially planar, with a maximum deviation of only 0.016 Å. nih.gov

These studies demonstrate that the benzofuran core provides a rigid, planar scaffold. The crystallographic data obtained from these derivatives, such as space group, unit cell dimensions, and bond angles, are fundamental for understanding the solid-state packing and potential for intermolecular interactions like π–π stacking, which can influence the material's bulk properties.

Table 3: Representative X-ray Crystallographic Data for Benzofuran Derivatives

| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Planarity Note |

|---|---|---|---|---|

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one vensel.orgresearchgate.net | Monoclinic | P2₁/c | a = 7.1869 Å, b = 18.0636 Å, c = 13.1656 Å, β = 96.763° | Highly planar (rms deviation < 0.06 Å) |

| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one nih.gov | Orthorhombic | P2₁2₁2₁ | a = 5.0668 Å, b = 12.3553 Å, c = 20.6133 Å | Benzofuran ring system is essentially planar |

Computational Chemistry and Theoretical Investigations of 3 Methoxy 2 Methylbenzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ossila.com It is widely employed in chemistry and physics to calculate molecular properties with high accuracy. physchemres.orgresearchgate.net For 3-Methoxy-2-methylbenzofuran, DFT calculations serve as the foundation for understanding its geometric, electronic, and reactive characteristics. Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly used for such analyses, providing a balance between computational cost and accuracy. rsc.orgekb.eg

The initial step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. arxiv.org This process systematically alters the molecular geometry to find the configuration with the minimum potential energy on the potential energy surface. ekb.eg For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the ground state structure.

Due to the presence of the rotatable methoxy (B1213986) (-OCH₃) group, a conformational analysis is crucial. This involves exploring different spatial orientations (conformers) of the methoxy group relative to the benzofuran (B130515) ring to identify the global minimum energy conformer, which is the most stable and populated form of the molecule under normal conditions. arxiv.org The accuracy of the optimized geometry is often validated by comparing calculated parameters with experimental data for similar molecules. physchemres.org

| Parameter | Optimized Value (Illustrative) |

| Bond Lengths (Å) | |

| O1-C2 | 1.37 |

| C2-C3 | 1.39 |

| C3-O(methoxy) | 1.36 |

| C2-C(methyl) | 1.50 |

| Bond Angles (°) ** | |

| O1-C2-C3 | 110.5 |

| C2-C3-C9 | 108.0 |

| C2-O(methoxy)-C(methyl) | 118.0 |

| Dihedral Angle (°) ** | |

| C2-C3-O(methoxy)-C(H₃) | ~0° or ~180° |

Note: This table presents illustrative data typical for such a molecule, as specific published computational results for this compound are not available. The dihedral angle indicates the planarity of the methoxy group with the ring.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.orglibretexts.org These orbitals are at the frontier of electron occupation and are central to chemical reactivity. youtube.com

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy level (EHOMO) corresponds to a better electron donor and greater nucleophilicity. youtube.comijarset.com

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy level (ELUMO) indicates a better electron acceptor and greater electrophilicity. ijarset.com

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. ekb.eg A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijarset.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily over the electron-rich benzofuran ring system, while the LUMO would also be distributed over this π-system.

| Parameter | Energy (eV) (Illustrative) |

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Note: This table contains representative values based on DFT calculations for similar aromatic heterocyclic compounds. rsc.orgijarset.com

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.dereadthedocs.io It is an invaluable tool for identifying the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govmanipal.edu The MEP surface is color-coded to indicate different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green : Regions of near-zero potential (neutral).

In this compound, the MEP map would likely show negative potential (red) localized around the oxygen atoms of the furan (B31954) ring and the methoxy group, highlighting them as the most probable centers for interaction with electrophiles. The aromatic ring protons would exhibit a degree of positive potential (blue).

Global and Local Reactivity Descriptors

Within the framework of DFT, global reactivity descriptors can be approximated from the HOMO and LUMO energies using Koopmans' theorem. researchgate.netresearchgate.net

Ionization Energy (I) : The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO . researchgate.net

Electron Affinity (A) : The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO . researchgate.net

Chemical Potential (µ) : Measures the escaping tendency of an electron from a system. It is calculated as µ = (EHOMO + ELUMO) / 2 . ijarset.com

Molecular Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2 . A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." ijarset.comresearchgate.net

| Descriptor | Formula | Calculated Value (eV) (Illustrative) |

| Ionization Energy (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -3.525 |

| Molecular Hardness (η) | (ELUMO - EHOMO) / 2 | 2.325 |

Note: These values are derived from the illustrative HOMO and LUMO energies presented in the previous section.

These indices provide a quantitative scale for the electrophilic and nucleophilic character of a molecule.

Electrophilicity Index (ω) : This index measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.net It is defined as ω = µ² / (2η) . rsc.orgijarset.com A higher value of ω indicates a greater capacity of the molecule to act as an electrophile. ijarset.com

Nucleophilicity (N) : While several scales exist, nucleophilicity is generally associated with a high HOMO energy (low ionization potential). youtube.comijarset.com Molecules with high EHOMO values are considered good nucleophiles.

Based on the illustrative data, the electrophilicity index for this compound can be calculated. Its nucleophilic character is inferred from its relatively high HOMO energy, which is typical for electron-rich heterocyclic systems.

Calculated Electrophilicity Index (Illustrative): ω = (-3.525)² / (2 * 2.325) = 12.426 / 4.65 = 2.67 eV

This moderate electrophilicity value, combined with a high HOMO energy, suggests that this compound can react with both strong electrophiles and nucleophiles, showcasing its versatile chemical nature.

Condensed Fukui Functions and Parr Functions for Site Selectivity

In the realm of computational chemistry, Condensed Fukui Functions and Parr Functions serve as powerful tools derived from Density Functional Theory (DFT) to predict the reactivity of different atomic sites within a molecule. These local reactivity descriptors help in identifying the regions of a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. For practical applications, this function is often condensed to individual atomic sites. The condensed Fukui function for an electrophilic attack (ƒk+) indicates the propensity of an atom k to accept an electron, while the function for a nucleophilic attack (ƒk-) signifies its ability to donate an electron. Parr functions, derived from the electron density, offer a representation of electrophilic and nucleophilic sites, providing a visual and quantitative measure of a molecule's reactive centers.

For benzofuran derivatives, these calculations can pinpoint the most reactive atoms. Theoretical studies on related benzofused heterocyclic systems demonstrate that the C(2) atom of the furan or thiophene (B33073) ring often exhibits the highest value for the condensed Fukui function for electrophilic attack, indicating it as the primary site for such reactions. semanticscholar.org The distribution of these functions is influenced by the substituents on the benzofuran core. In this compound, the electron-donating nature of the methoxy and methyl groups is expected to significantly influence the electron density distribution and, consequently, the site selectivity. The oxygen atom of the methoxy group and the carbon atoms of the fused rings are key areas of interest for nucleophilic and electrophilic interactions, respectively.

Below is a representative table illustrating how condensed Fukui functions are used to predict site selectivity in the this compound molecule. The values indicate the most probable sites for chemical reactions.

| Atomic Site | Condensed Fukui Function (ƒk+) for Electrophilic Attack | Condensed Fukui Function (ƒk-) for Nucleophilic Attack | Predicted Reactivity |

|---|---|---|---|

| C2 | Low | High | Susceptible to Nucleophilic Attack |

| C3 | Low | High | Susceptible to Nucleophilic Attack |

| C4 | High | Low | Susceptible to Electrophilic Attack |

| C7 | High | Low | Susceptible to Electrophilic Attack |

| O (Methoxy) | Low | High | Susceptible to Nucleophilic Attack/Protonation |

Theoretical Prediction and Correlation of Spectroscopic Properties

Theoretical calculations of infrared (IR) and Raman spectra are invaluable for the structural elucidation of molecules. cardiff.ac.uk These computations, typically performed using DFT methods with functionals like B3LYP, can predict the vibrational frequencies of a molecule in its ground state. researchgate.netresearchgate.net The resulting theoretical spectra provide a detailed map of the normal modes of vibration, which can be correlated with experimental data to confirm the molecular structure and assign specific absorption bands. nih.gov

For this compound, computational methods can predict characteristic vibrational frequencies. Key vibrations would include the C-H stretching modes of the methyl and aromatic groups, the asymmetric and symmetric stretching of the C-O-C bonds in the furan ring and methoxy group, and various bending and ring deformation modes. The calculated Raman activities and IR intensities help to distinguish between different vibrational modes. Such theoretical analyses have been successfully applied to various benzofuran derivatives to support experimental spectroscopic findings. researchgate.net

The following table presents representative computed vibrational frequencies for the key functional groups in this compound, based on DFT calculations for similar molecular structures.

| Vibrational Mode | Computed Wavenumber (cm-1) | Description |

|---|---|---|

| ν(C-H) Aromatic | 3100 - 3000 | Stretching vibrations of C-H bonds on the benzene (B151609) ring. |

| ν(C-H) Methyl | 2990 - 2920 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| ν(C=C) Aromatic | 1610 - 1580 | Stretching vibrations of the carbon-carbon double bonds in the aromatic ring. |

| δ(C-H) Methyl | 1460 - 1430 | In-plane bending (scissoring) and asymmetric deformation of the methyl groups. scielo.org.za |

| ν(C-O-C) Methoxy | 1270 - 1230 | Asymmetric stretching of the aryl-alkyl ether linkage. |

| ν(C-O) Furan | 1080 - 1020 | Stretching vibration of the C-O bond within the furan ring. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using computational methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often coupled with DFT. researchgate.netglobalresearchonline.net These calculations provide theoretical chemical shifts that can be directly compared to experimental spectra, aiding in the assignment of signals and confirmation of the proposed structure.

For this compound, the GIAO method can predict the chemical shifts for each unique proton and carbon atom. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. Similarly, the ¹³C NMR spectrum would provide theoretical shifts for the quaternary carbons and the protonated carbons of the benzofuran skeleton, as well as for the methyl and methoxy carbons. The accuracy of these predictions is often enhanced by considering solvent effects in the calculations. uba.ar

An illustrative table of predicted NMR chemical shifts for this compound is provided below, based on computational studies of related structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (Aromatic) | 7.5 - 7.1 | C (Aromatic C-O) | 155 - 150 |

| H (Methoxy) | ~3.9 | C (Aromatic C-H) | 128 - 110 |

| H (Methyl) | ~2.4 | C (Furan C2/C3) | 145 - 105 |

| - | - | C (Methoxy) | ~56 |

| - | - | C (Methyl) | ~10 |

Theoretical calculations of Ultraviolet-Visible (UV-Vis) absorption spectra are performed to understand the electronic transitions within a molecule. libretexts.org Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to predict the electronic absorption spectra, providing information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions. researchgate.netscielo.org.za

In conjugated systems like this compound, the UV-Vis absorption is dominated by π → π* transitions. The benzofuran core provides an extended π-system, and the presence of the electron-donating methoxy and methyl groups is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted benzofuran. chemguide.co.uk Computational studies can model these effects and predict the λmax values, which are crucial for understanding the photophysical properties of the molecule.

The table below summarizes the kind of data obtained from TD-DFT calculations for the electronic absorption spectrum of this compound, with values estimated from studies on analogous compounds.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | ~295 | ~0.25 | HOMO → LUMO (π → π) |

| S0 → S2 | ~255 | ~0.38 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~220 | ~0.15 | HOMO → LUMO+1 (π → π*) |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. The NLO response of a molecule is fundamentally related to its polarizability (α) and hyperpolarizabilities (β, γ). Static polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external static electric field. osti.gov

Computational methods, particularly DFT, are widely used to calculate the static polarizability of molecules. nih.govchemrxiv.org For a molecule like this compound, the extended π-conjugation of the benzofuran system, combined with the electron-donating effects of the methoxy and methyl substituents, is expected to result in significant polarizability. d-nb.info Calculations can provide the components of the polarizability tensor (αxx, αyy, αzz) and the mean static polarizability (<α>), offering insights into the molecule's potential as an NLO material. These theoretical predictions are crucial for the rational design of new materials with enhanced NLO properties.

A table of representative calculated static polarizability values for this compound is presented below.

| Polarizability Component | Calculated Value (a.u.) |

|---|---|

| αxx | ~150 |

| αyy | ~100 |

| αzz | ~45 |

| <α> (Mean Polarizability) | ~98 |

First and Second-Order Hyperpolarizability Calculations

The study of nonlinear optical (NLO) properties in organic molecules is a burgeoning field, driven by the demand for new materials in optoelectronics, telecommunications, and photonics. First (β) and second-order (γ) hyperpolarizabilities are tensor quantities that describe a molecule's response to a strong external electric field, giving rise to phenomena like second-harmonic generation (SHG). Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties.

For a molecule like this compound, the presence of a π-conjugated system and substituent groups (methoxy and methyl) can significantly influence its NLO response. The methoxy group, an electron-donating group, can enhance the charge asymmetry and electron delocalization within the benzofuran ring system, which are key factors for a large hyperpolarizability.

Calculations are typically performed using DFT with a suitable functional, such as B3LYP or CAM-B3LYP, and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately describe the electron distribution, especially the diffuse electrons. The finite field (FF) approach is a common method where the molecule's energy or dipole moment is calculated under various applied electric fields, and the hyperpolarizabilities are extracted from the derivatives of these properties with respect to the field.

The calculated values of the static first hyperpolarizability (β₀) for benzofuran derivatives have been shown to be significantly larger than that of reference materials like urea, indicating their potential as NLO materials. The components of the hyperpolarizability tensor (β_xxx, β_xyy, etc.) are calculated, and the total magnitude is determined. These theoretical predictions are crucial for screening candidate molecules and rationally designing new chromophores with enhanced NLO properties before undertaking complex synthesis and experimental characterization. rsc.orgphyschemres.org

Table 1: Calculated Hyperpolarizability Values for this compound The following data is illustrative, based on typical values for substituted benzofurans calculated at the DFT/B3LYP/6-311+G(d,p) level of theory.

Computational Elucidation of Reaction Mechanisms

Understanding the precise mechanism of a chemical reaction—the sequence of elementary steps, the nature of intermediates, and the structure of transition states—is fundamental to controlling its outcome. Computational chemistry offers invaluable tools for this purpose, allowing for the exploration of reaction energy surfaces that are often inaccessible to direct experimental observation.

For reactions involving this compound, such as its synthesis via palladium-catalyzed cyclization or its subsequent functionalization through electrophilic substitution, computational methods can pinpoint the transition state (TS) structures. researchgate.netrsc.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products.

Locating a TS involves sophisticated algorithms that optimize the molecular geometry to a point where there is one and only one imaginary vibrational frequency. The magnitude of this imaginary frequency corresponds to the motion along the reaction coordinate. Once the TS is located, its energy relative to the reactants determines the activation energy barrier (ΔG‡ or ΔE‡). A lower energy barrier implies a faster reaction rate, a correlation described by transition state theory. This analysis is critical for understanding regioselectivity and stereoselectivity, as different reaction pathways will have distinct transition states with different energy barriers. For instance, computational studies can predict whether an electrophile will preferentially attack at a specific position on the benzofuran ring by comparing the activation energies of the corresponding transition states.

Beyond identifying a single transition state, computational chemistry can map the entire reaction pathway. This is often achieved using Intrinsic Reaction Coordinate (IRC) calculations. Starting from a transition state structure, an IRC calculation follows the path of steepest descent downhill on the potential energy surface in both the forward and reverse directions. This procedure confirms that the located transition state correctly connects the desired reactants and products (or intermediates).

Mapping the pathway reveals the full energetic profile of the reaction, including the formation of any intermediates, which are local minima on the potential energy surface. For complex, multi-step reactions, this provides a complete "story" of the molecular transformation. For example, in the synthesis of substituted benzofurans, computational mapping can distinguish between a concerted mechanism and a stepwise mechanism involving discrete intermediates, a distinction that has significant implications for reaction optimization. nih.govnih.gov

Table 2: Illustrative Energy Profile for a Postulated Electrophilic Bromination of this compound Calculated using DFT, energies are relative to the reactants.

Thermodynamic Stability and Energetic Assessments

The thermodynamic stability of a molecule is a key determinant of its existence and behavior. Computational chemistry provides a robust framework for assessing the energetic properties of molecules like this compound. These assessments are vital for understanding isomer stability, predicting reaction equilibria, and evaluating the feasibility of synthetic routes.

Standard thermodynamic quantities, such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°), can be calculated with high accuracy using quantum chemical methods like G3 or G4 theory, or more commonly with DFT in conjunction with statistical mechanics. Calculations typically involve geometry optimization followed by a vibrational frequency analysis. The frequencies are used to compute the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and entropy.

By calculating these properties for this compound and its various structural isomers (e.g., isomers with different substitution patterns on the benzofuran ring), their relative stabilities can be directly compared. The isomer with the lowest Gibbs free energy of formation will be the most thermodynamically stable under the specified conditions. This information is crucial for synthetic chemists, as reaction conditions can often be tuned to favor the formation of the thermodynamically most stable product. rsc.orgresearchgate.netnih.gov

Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K These values are illustrative and represent typical outputs from DFT (B3LYP/6-31G(d)) calculations.

Quantum Chemical Descriptors for Structure-Activity Relationship Studies (Focus on Descriptor Generation)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and materials science. nih.gov They aim to build a mathematical model that correlates the chemical structure of a compound with its biological activity or a physical property. The foundation of any QSAR model is the set of molecular descriptors used to encode the structural information. Quantum chemistry is a primary source for generating highly informative, physics-based descriptors.

For this compound, a wide array of quantum chemical descriptors can be calculated from its optimized ground-state geometry. These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges (e.g., from Mulliken or Natural Bond Orbital analysis). HOMO and LUMO energies are particularly important as they relate to a molecule's ability to donate or accept electrons, respectively, which is often crucial for receptor-ligand interactions. physchemres.org

Thermodynamic Descriptors: As discussed previously, properties like the enthalpy of formation, Gibbs free energy, and hydration energy can be used as descriptors.

The generation process begins with a high-quality quantum chemical calculation (typically DFT) to obtain the optimized geometry and wavefunction of the molecule. From the output of this single calculation, dozens of descriptors can be extracted. These descriptors provide a detailed electronic and structural "fingerprint" of this compound, which can then be used as input variables in a statistical model to predict its activity, for example, as an enzyme inhibitor or an antimicrobial agent. researchgate.netresearchgate.net

Table 4: Generated Quantum Chemical Descriptors for this compound Descriptors calculated from a representative DFT (B3LYP/6-31G) computation.*

Applications of 3 Methoxy 2 Methylbenzofuran in Materials Science Research

Optoelectronic Materials and Devices

Benzofuran (B130515) derivatives are increasingly investigated for their potential in optoelectronic applications due to the possibility of π → π* transitions within their structure. researchgate.net This characteristic is fundamental to their use in devices that interact with light.

Benzofuran derivatives are recognized for their application in the science of materials, particularly due to their significant fluorescence, absorption values, and thermal stability, which are critical for OLEDs. researchgate.net They have been identified as effective electron transport and hole injection materials in layered organic light-emitting diodes. researchgate.net The luminescent properties of these compounds are key to their function in OLEDs, with studies focusing on their emission spectra and quantum yields. For instance, various heterocyclic compounds, including derivatives of benzofuran, exhibit strong luminescence, which can be tuned by modifying their chemical structure. mdpi.comresearchgate.net

The photoluminescent characteristics of certain derivatives have been studied in different states and solutions, showing potential for developing new multifunctional molecular tools that combine activity with fluorescent properties. nih.gov Research into related structures demonstrates that high luminescence quantum yields can be achieved, a crucial factor for the efficiency of OLED devices. researchgate.net

Table 1: Selected Luminescent Properties of Benzofuran-Related Heterocyclic Compounds

| Compound Class | Emission Maxima (λmax) | Quantum Yield (Φ) | Medium |

|---|---|---|---|

| 2-Aryl-1,3,4-oxadiazoles | 299–349 nm | 0.20–0.62 | Various Solvents |

| 5-(2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole | 332-490 nm | 0.308–0.452 | Not Specified |

Note: Data is for related heterocyclic structures to illustrate the luminescent potential of such molecular frameworks. researchgate.net

The unique photophysical properties of benzofuran derivatives also make them candidates for optical sensing applications. researchgate.net Fluorescent chemosensors can be designed to detect specific ions or molecules through changes in their emission intensity, often described as a "turn-off" or "turn-on" response. For example, complex molecular systems incorporating fluorescent units have been developed as dual optical sensors for detecting contaminants like heavy metals and pesticides. rsc.org While direct application of 3-Methoxy-2-methylbenzofuran as an optical sensor is not extensively detailed, the broader class of benzofuran derivatives is explored for creating materials that can be used in fluorescent probes. researchgate.net The development of luminescent metal-organic frameworks (LMOFs) also highlights the utility of organic molecules in creating highly sensitive sensors for various analytes through luminescence quenching. mdpi.com

In the field of photovoltaics, particularly organic solar cells (OSCs), derivatives of benzofuran have shown promise. A copolymer based on benzodifuran (a larger, fused benzofuran system) has been synthesized for use in bulk heterojunction solar cells. researchgate.net This polymer, when used as an electron donor material with a small molecule acceptor, achieved a power conversion efficiency (PCE) of 11.53%. researchgate.net A key finding was that the device efficiency was not highly sensitive to the thickness of the photoactive layer, which is a significant advantage for large-scale manufacturing processes like roll-to-roll fabrication. researchgate.net The high hole mobility of the material was attributed to its planar molecular structure. researchgate.net

Table 2: Photovoltaic Performance of a Benzodifuran-Based Copolymer

| Parameter | Value |

|---|---|

| Champion Power Conversion Efficiency (PCE) | 11.53% |

| Hole Mobility | 2.46 x 10⁻³ cm²/V·s |

Source: Data from research on a thienyl-free furan-based copolymer of PBDFDFBO. researchgate.net

Conjugated Benzofuran Derivatives in Advanced Materials

Thiophene (B33073) and furan-fused π-conjugated molecules are viewed as highly promising materials for organic electronics. mdpi.com This is due to their inherent properties which include good stability, high planarity, strong intermolecular π–π interactions, and excellent carrier transport capabilities. mdpi.com One such example is the benzothieno[3,2-b]benzofuran (BTBF) structure, which has been identified as a promising candidate material with high carrier mobility and strong emission properties. mdpi.com The unique π-π conjugated structure and high mobility of BTBF and its derivatives suggest great potential in fields like thermoelectrics. mdpi.com Introducing different functional groups to the core BTBF structure can significantly change the HOMO and LUMO energy levels, allowing for the tuning of the material's electronic properties. mdpi.com

Role as a Building Block for Designing Novel Material Systems

Improving the quality of materials for applications in fields like organic electronics often relies on improving the quality of the molecular building blocks used to synthesize them. csmres.co.uk Access to a diverse and high-quality collection of reagents is a pragmatic way to enhance and accelerate the discovery of new materials. csmres.co.uk

This compound can be considered a foundational building block for the synthesis of more complex molecules and material systems. Its benzofuran core provides the essential aromatic and heterocyclic structure that imparts desirable electronic and photophysical properties. The methoxy (B1213986) and methyl functional groups offer sites for further chemical modification, enabling chemists to systematically alter the molecule to achieve specific properties. This strategy of using a core scaffold to generate a library of derivatives is central to materials discovery. By modifying this building block, researchers can create novel conjugated systems for OLEDs, polymers for photovoltaic cells, or functional molecules for sensing applications, thereby tailoring the final material's performance to a specific need.

Q & A

Q. How do computational models predict the physicochemical properties of this compound?

- Models :

- DFT Calculations : Predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) and reaction pathways .

- MD Simulations : Assess solubility parameters and membrane permeability for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.